1-(4-(4-Fluorophenoxy)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Fluorophenoxy)phenyl)thiourea is an organosulfur compound with the molecular formula C13H11FN2OS and a molecular weight of 262.30 g/mol . This compound is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a fluorophenoxy group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-(4-Fluorophenoxy)phenyl)thiourea typically involves the reaction of 4-fluorophenol with 4-aminophenylthiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(4-(4-Fluorophenoxy)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(4-Fluorophenoxy)phenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorophenoxy)phenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-(4-Fluorophenoxy)phenyl)thiourea can be compared with other similar compounds, such as:
- 1-(4-(4-Chlorophenoxy)phenyl)thiourea
- 1-(3-Chloro-4-fluorophenyl)thiourea
- 1-(4-(p-Tolyloxy)phenyl)thiourea
- N-[4-(2-Thienylcarbonyl)phenyl]thiourea
- N-(3,4-Dichlorophenyl)thiourea
These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties
Properties
Molecular Formula |
C13H11FN2OS |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[4-(4-fluorophenoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H11FN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18) |
InChI Key |
YXACAIZGRBCOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.